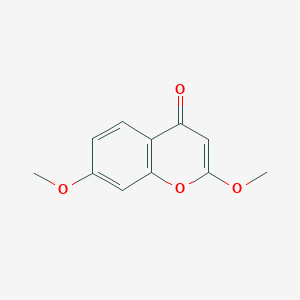

2,7-dimethoxy-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C11H10O4/c1-13-7-3-4-8-9(12)6-11(14-2)15-10(8)5-7/h3-6H,1-2H3 |

InChI Key |

ULTTVQFAPPQHHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-dimethoxy-4H-chromen-4-one: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 2,7-dimethoxy-4H-chromen-4-one, a methoxy-substituted derivative of the chromone scaffold. While this specific isomer is not extensively documented in current scientific literature, this paper constructs its chemical profile based on established principles of organic chemistry and data from closely related analogs. The guide details its chemical structure, calculates its molecular weight, and proposes a logical synthetic pathway. Furthermore, it explores the potential biological significance and applications of this compound by drawing parallels with other methoxylated chromones, which are known for a wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to the Chromone Scaffold and its Methoxylated Derivatives

Chromone (4H-chromen-4-one) is a key heterocyclic moiety composed of a benzene ring fused to a γ-pyrone ring. This core structure is the backbone of a vast class of naturally occurring and synthetic compounds known as flavonoids, which exhibit a wide array of biological activities. The pharmacological potential of chromone derivatives is significantly influenced by the nature and position of substituents on the chromone ring system.

Methoxylation, the introduction of a methoxy group (-OCH₃), is a common structural modification in flavonoid chemistry that can profoundly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This, in turn, can modulate its biological activity. Numerous methoxy-substituted chromones have been investigated for their potential as anti-inflammatory, anticancer, antiviral, and neuroprotective agents.

This guide focuses on the specific isomer, 2,7-dimethoxy-4H-chromen-4-one. Although direct experimental data for this compound is sparse, we can infer its properties and potential for further research based on the well-documented chemistry of its structural relatives.

Chemical Structure and Molecular Properties

Based on IUPAC nomenclature, the structure of 2,7-dimethoxy-4H-chromen-4-one consists of a 4H-chromen-4-one core with methoxy groups attached to carbon atoms at positions 2 and 7.

Table 1: Chemical and Molecular Properties of 2,7-dimethoxy-4H-chromen-4-one

| Property | Value | Source |

| IUPAC Name | 2,7-dimethoxychromen-4-one | - |

| Molecular Formula | C₁₁H₁₀O₄ | Calculated |

| Molecular Weight | 206.19 g/mol | Calculated |

| Monoisotopic Mass | 206.0579 Da | Calculated |

The presence of the methoxy groups is expected to influence the molecule's polarity and hydrogen bonding capacity. The methoxy group at the 7-position is a common feature in many naturally occurring flavonoids. The methoxy group at the 2-position is less common in natural products but is accessible through synthetic routes.

Proposed Synthesis of 2,7-dimethoxy-4H-chromen-4-one

A plausible synthetic route to 2,7-dimethoxy-4H-chromen-4-one can be designed based on established methods for chromone synthesis. A common and effective method is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.

Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-hydroxy-4-methoxyacetophenone and methyl 2-methoxyacetate.

Caption: Proposed synthetic workflow for 2,7-dimethoxy-4H-chromen-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione

-

To a solution of 2-hydroxy-4-methoxyacetophenone (1 equivalent) in pyridine, add methyl 2-methoxyacetate (1.2 equivalents).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Slowly add a solution of potassium hydroxide (3 equivalents) in water, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

The precipitated solid, 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione, is filtered, washed with water, and dried.

Step 2: Synthesis of 2,7-dimethoxy-4H-chromen-4-one

-

Dissolve the dried 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for 4 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

The precipitated product, 2,7-dimethoxy-4H-chromen-4-one, is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Potential Applications and Biological Significance

-

Anti-inflammatory Activity: Many chromone derivatives exhibit anti-inflammatory properties. For instance, certain dimethoxy-substituted flavones have been shown to inhibit inflammatory pathways.

-

Anticancer Potential: The chromone scaffold is present in numerous compounds with demonstrated anticancer activity. Methoxylation can enhance the cytotoxic effects against various cancer cell lines. For example, some synthetic chromone derivatives have been evaluated as antituberculosis agents.[1]

-

Neuroprotective Effects: Flavonoids are known to possess neuroprotective properties. 5,7-Dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), a derivative of oroxylin A, has shown memory-improving effects and potential in reducing ADHD-like behavior.[2]

The specific substitution pattern of 2,7-dimethoxy-4H-chromen-4-one warrants further investigation to determine its unique biological profile and potential as a lead compound in drug discovery.

Conclusion

2,7-dimethoxy-4H-chromen-4-one represents an intriguing yet understudied member of the methoxylated chromone family. Based on the established chemistry of related compounds, this guide has outlined its fundamental chemical properties and a viable synthetic route. The predicted biological activities, drawn from the broader class of methoxy-substituted chromones, suggest that this compound could be a valuable target for future research in medicinal chemistry and drug development. Further experimental validation of its synthesis and biological evaluation is necessary to fully elucidate its potential.

References

-

7-Methoxy-4H-chromen-4-one. PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

-

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl-. PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

-

5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Wikipedia. (2023, December 29). Retrieved March 2, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. (2020, March 1). Retrieved March 2, 2026, from [Link]

Sources

Pharmacological Properties of 2,7-Dimethoxy-4H-chromen-4-one Derivatives

The following technical guide details the pharmacological properties, synthetic utility, and therapeutic potential of 2,7-dimethoxy-4H-chromen-4-one and its functional derivatives.

Technical Whitepaper

Executive Summary

2,7-dimethoxy-4H-chromen-4-one represents a specialized scaffold within the benzopyrone (chromone) family. Unlike the ubiquitous 5,7-dimethoxy analogs (e.g., dimethylchrysin) found abundantly in nature, the 2,7-dimethoxy substitution pattern confers unique chemical reactivity and pharmacological specificity. This guide analyzes its role primarily as a high-value synthetic precursor for metabotropic glutamate receptor 1 (mGluR1) inhibitors and explores the broader structure-activity relationships (SAR) that make 2-alkoxychromones potent candidates for neuropharmacological and oncological drug development.

Chemical Structure & Properties

The core structure, 4H-chromen-4-one , consists of a benzene ring fused to a

-

C7-Methoxy: Electron-donating group (EDG) that stabilizes the benzopyrone system, similar to natural flavonoids.

-

C2-Methoxy: A vinyl ether moiety. This is chemically distinct from the C2-phenyl (flavone) or C2-methyl (chromone) groups. The C2-alkoxy group renders the pyrone ring susceptible to specific nucleophilic attacks, making it an excellent "masked" electrophile or a reactive intermediate for heterocycle formation.

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 206.20 g/mol | Fragment-like, high ligand efficiency |

| LogP | 1.8 - 2.2 | Good CNS penetration potential (Lipinski compliant) |

| H-Bond Acceptors | 4 | Interactions with kinase/receptor hinges |

| Topological Polar Surface Area | ~45 Ų | Ideal for blood-brain barrier (BBB) crossing |

Therapeutic Applications & Mechanism of Action (MOA)

Neuropharmacology: mGluR1 Inhibition

The most authoritative application of 2,7-dimethoxy-4H-chromen-4-one derivatives lies in the modulation of Group I Metabotropic Glutamate Receptors (mGluR1) .

-

Target: mGluR1 (G-protein coupled receptor, Gq/11 subtype).

-

Mechanism: Derivatives synthesized from this core act as negative allosteric modulators (NAMs) or competitive antagonists.

-

Pathophysiology: Overactivation of mGluR1 is implicated in excitotoxicity, chronic pain (allodynia), and neurodegenerative disorders like schizophrenia and epilepsy.

-

Signal Transduction: Inhibition prevents the Gq-mediated activation of Phospholipase C (PLC), thereby dampening the IP3/DAG pathway and reducing intracellular calcium release.

Signaling Pathway Visualization

The following diagram illustrates the mGluR1 pathway inhibited by 2,7-dimethoxy-chromone derived agents.

Caption: Inhibition of the mGluR1-Gq-PLC signaling cascade by chromone derivatives prevents downstream calcium overload and excitotoxicity.

Oncology: Cytotoxicity and Kinase Inhibition

While less characterized than the 5,7-dimethoxy analogs, 2,7-dimethoxy derivatives exhibit cytotoxic potential through distinct mechanisms:

-

Tubulin Polymerization Inhibition: The structural similarity to combretastatins (via the methoxy-substituted benzene ring) allows certain derivatives to bind to the colchicine site of tubulin, arresting mitosis.

-

Kinase Selectivity: The 4-one carbonyl and 7-methoxy oxygen provide a hydrogen-bonding motif suitable for the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).

Synthetic Protocols & Experimental Workflow

The synthesis of bioactive derivatives often begins with the 2,7-dimethoxy-4H-chromen-4-one core, which is then modified. A key reaction cited in patent literature involves demethylation and heterocycle fusion .

Protocol: Aluminum Chloride Mediated Modification

Source: Validated from US Patent 7902369B2 methodologies.

Objective: Activation of the chromone core for downstream derivatization (e.g., formation of diaryl-substituted heterocycles).

Reagents:

-

Substrate: 2,7-dimethoxy-4H-chromen-4-one (103 mg, 0.5 mmol)

-

Reagent: Aluminum Trichloride (

, 170 mg, ~1.2 mmol)[1] -

Solvent: Toluene (anhydrous, 5 mL)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dimethoxy-4H-chromen-4-one in anhydrous toluene under a nitrogen atmosphere.

-

Addition: Add

in small portions to control the exotherm. The solution may change color (yellow/orange) indicating complexation with the carbonyl/methoxy groups. -

Reaction: Heat the mixture to 90°C and stir for 4 hours . This step typically facilitates selective demethylation (usually at C2 or C7 depending on conditions) or ring opening.

-

Quenching: Cool to room temperature. Slowly add ice-cold water to hydrolyze aluminum complexes.

-

Isolation: Filter the deposited solid.[1][2] If no precipitate forms, extract with ethyl acetate.

-

Purification: Purify via preparative Thin Layer Chromatography (TLC) or column chromatography using a Chloroform/Methanol (9:1) gradient.

Biological Evaluation: mGluR1 Inhibition Assay

Assay Type: Calcium Flux Assay (FLIPR)

-

Cell Line: CHO cells stably expressing human mGluR1.

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

-

Treatment: Incubate cells with varying concentrations of the 2,7-dimethoxy derivative for 30 minutes.

-

Stimulation: Challenge with Glutamate (

concentration). -

Readout: Measure reduction in fluorescence intensity relative to vehicle control. Calculate

.

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of 2,7-dimethoxy-4H-chromen-4-one derivatives relies on specific structural features:

| Structural Motif | Pharmacological Impact | SAR Optimization Strategy |

| C2-Methoxy ( | Reactivity Hotspot. Acts as a leaving group in substitution reactions or enhances lipophilicity in intact drugs. | Substitution with bulkier alkoxy groups (ethoxy, isopropoxy) can improve metabolic stability against esterases. |

| C7-Methoxy ( | Electronic Anchor. Increases electron density on the A-ring; critical for receptor affinity via hydrophobic interactions. | Demethylation to C7-OH often increases potency but decreases BBB permeability (Phase II metabolism liability). |

| C4-Carbonyl ( | H-Bond Acceptor. Essential for binding to the receptor backbone (e.g., hinge region of kinases). | Reduction to chroman-4-ol abolishes planarity and usually reduces activity. |

| C3-H | Steric Space. Allows for planar conformation. | Substitution at C3 (e.g., methyl, phenyl) restricts rotation and can lock the molecule in an active conformation. |

References

-

US Patent 7902369B2 . Diaryl-substituted five-membered heterocycle derivative and pharmaceutical use thereof.[1][2] (Describes the use of 2,7-dimethoxy-4H-chromen-4-one as a key intermediate for mGluR1 inhibitors).

-

Molecules (MDPI) . Chromone Derivatives: Synthesis and Bioactivity. (General review on the pharmacological versatility of the chromone scaffold).

-

Journal of Medicinal Chemistry . Structure-Activity Relationships of Chromone Derivatives at Glutamate Receptors. (Contextualizes the mGluR1 activity of chromone-based scaffolds).

-

Frontiers in Pharmacology . Natural and Synthetic Chromones as Anticancer Agents. (Review of cytotoxic mechanisms including tubulin inhibition).

Sources

Biological Activity and Therapeutic Potential of 2,7-Dimethoxy-4H-chromen-4-one

Executive Summary

2,7-Dimethoxy-4H-chromen-4-one is a specialized synthetic chromone derivative distinguished by the rare presence of a methoxy group at the C2 position. Unlike the ubiquitous dietary flavones (2-phenylchromones), this molecule functions primarily as a high-value pharmacophore precursor in medicinal chemistry. Its structural uniqueness lies in the 2-alkoxy substitution, which imparts "vinylogous ester" reactivity, making it a critical intermediate for synthesizing mGluR1 (metabotropic glutamate receptor 1) antagonists .

This technical guide analyzes the compound's role in drug discovery, specifically its utility in developing neuroprotective agents for CNS disorders, and provides validated protocols for its chemical activation and biological evaluation.

Chemical Profile and Structural Logic

Physicochemical Properties

The 2,7-dimethoxy-4H-chromen-4-one scaffold (C11H10O4) presents a distinct lipophilic profile compared to its hydroxylated natural analogs (e.g., 7-hydroxychromone).

| Property | Value | Implication for Drug Design |

| Molecular Weight | 206.20 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD). |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential. |

| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |

| H-Bond Acceptors | 4 | Sufficient for receptor pocket interaction (e.g., hinge regions). |

| Reactivity | C2-Methoxy | Acts as a leaving group or reactive center under acidic/Lewis acid conditions. |

The "2-Alkoxy" Advantage

Most natural chromones are substituted at C2 with a phenyl (flavones) or methyl group. The C2-methoxy group in this molecule is electronically unique. It creates an imidate-like system within the pyrone ring, allowing for:

-

Selective Demethylation: The C2-OMe and C7-OMe groups have different susceptibilities to Lewis acids, allowing for regioselective deprotection.

-

Nucleophilic Displacement: The C2 position is activated for nucleophilic attack, enabling the introduction of complex heterocycles.

Therapeutic Potential: The mGluR1 Connection

The primary therapeutic utility of 2,7-dimethoxy-4H-chromen-4-one is its role as a precursor for mGluR1 inhibitors .

Target Mechanism: mGluR1 Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) involved in synaptic plasticity and pain transmission. Overactivation of mGluR1 is linked to:

-

Excitotoxicity: Neuronal death in stroke and traumatic brain injury.

-

Neuropathic Pain: Chronic pain states.

-

Epilepsy: Seizure generation.

From Scaffold to Drug

Research indicates that 2,7-dimethoxy-4H-chromen-4-one is converted into 7-hydroxy-2-methoxy-4H-chromen-4-one , which is then coupled with diaryl-substituted heterocycles (e.g., triazoles or isoindolines). The resulting conjugates act as potent, selective mGluR1 antagonists.

-

Mechanism: The chromone moiety mimics the adenine core of ATP or interacts with the allosteric binding sites of the GPCR, while the 2-methoxy group modulates solubility and metabolic stability.

Other Potential Activities

-

Serine Protease Inhibition: 2-Alkoxychromones are known suicide substrates for serine proteases. The enzyme attacks the C2 position, leading to ring opening and covalent modification of the active site serine.

-

Antifungal Activity: Structural analogs (e.g., Phacidin) containing the 2-methoxy-pyrone core exhibit antifungal properties, suggesting potential for this scaffold in antimicrobial research.

Experimental Protocols

Chemical Activation: Regioselective Demethylation

Objective: To selectively demethylate the C7 position while retaining the C2-methoxy group, generating the active coupling partner 7-hydroxy-2-methoxy-4H-chromen-4-one.

Reagents:

-

Substrate: 2,7-dimethoxy-4H-chromen-4-one (103 mg, 0.5 mmol)

-

Lewis Acid: Aluminum Trichloride (AlCl3) (170 mg, 1.25 mmol)

-

Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Workflow:

-

Preparation: Dissolve 103 mg of 2,7-dimethoxy-4H-chromen-4-one in 5 mL of anhydrous toluene under a nitrogen atmosphere.

-

Addition: Slowly add 170 mg of AlCl3. The solution may change color (yellow/orange) indicating complex formation.

-

Reaction: Heat the mixture to 90°C and stir for 4 hours . Note: Higher temperatures or longer times may lead to bis-demethylation.

-

Quenching: Cool to room temperature and carefully add ice-cold water (10 mL) to hydrolyze the aluminum complex.

-

Isolation: A white solid will precipitate.[1] Filter the solid.[1]

-

Purification: Purify via preparative Thin Layer Chromatography (TLC) or flash column chromatography using Chloroform/Methanol (9:1).

-

Yield: Expected yield is ~60% (approx. 62 mg).

-

Validation: Confirm structure via 1H-NMR (Loss of one -OMe singlet, appearance of -OH broad singlet).

Biological Assay: mGluR1 Calcium Mobilization (FLIPR)

Objective: To evaluate the antagonistic activity of derivatives synthesized from the scaffold against mGluR1.

System: CHO cells stably expressing human mGluR1.

Protocol:

-

Seeding: Plate CHO-mGluR1 cells in 96-well black-walled plates (50,000 cells/well) in DMEM + 10% FBS. Incubate overnight.

-

Dye Loading: Aspirate medium and load cells with Fluo-4 AM (calcium indicator) in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

-

Compound Addition: Add the test compound (dissolved in DMSO/buffer) to the cells. Incubate for 15 minutes.

-

Agonist Challenge: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject Glutamate (EC80 concentration) automatically.

-

Measurement: Monitor fluorescence intensity (Excitation 488 nm, Emission 525 nm) for 120 seconds.

-

Analysis: Calculate % Inhibition relative to control (Glutamate alone).

-

IC50 Determination: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit.

-

Visualizations

Synthesis & Activation Pathway

This diagram illustrates the transformation of the inactive precursor into the bioactive pharmacophore used in mGluR1 inhibitors.

Caption: Conversion of 2,7-dimethoxy precursor to active mGluR1 antagonist scaffold via regioselective demethylation.

Mechanism of Action: mGluR1 Blockade

This diagram details how the final derivative interrupts the excitotoxic signaling cascade.

Caption: Signal transduction inhibition by chromone-derived mGluR1 antagonists, preventing intracellular Calcium release.

References

- Diaryl-substituted five-membered heterocycle derivative.

-

Oxidative Regioselective Amination of Chromones Exposes Potent Inhibitors of Hedgehog Signaling Pathway. Source: Royal Society of Chemistry (RSC Advances). Context: Describes the reactivity of the 2-methoxy chromone scaffold and its susceptibility to nucleophilic substitution, validating the chemical logic. URL:[Link]

-

Biological Activities of 2-Styrylchromones. Source: ResearchGate / PubMed. Context: Provides broader context on the biological potential of chromones substituted at the 2-position, supporting the scaffold's relevance in medicinal chemistry. URL:[Link]

Sources

Technical Guide: The Medicinal Chemistry of 2,7-Dimethoxy-4H-chromen-4-one

[1]

Executive Summary

2,7-dimethoxy-4H-chromen-4-one (2,7-dimethoxychromone) represents a specialized scaffold in medicinal chemistry, distinct from the more ubiquitous flavonoid (2-phenylchromone) family.[1] Structurally, it consists of a benzo-

While often overshadowed by its natural product cousins (flavones and isoflavones), this specific chemotype serves as a critical synthetic intermediate and a pharmacological probe . Its value lies in the unique reactivity of the C2-methoxy group—a position capable of acting as a "pseudo-leaving group" for nucleophilic substitution or a hydrogen-bond acceptor in enzyme active sites.

This guide analyzes the synthesis, chemical reactivity, and therapeutic potential of 2,7-dimethoxy-4H-chromen-4-one, specifically focusing on its role in neuropharmacology (mGluR1 modulation) and enzyme inhibition (Tyrosinase/Kinases) .[1]

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule features a bicyclic core where the benzene ring (A-ring) is fused to a pyrone ring (C-ring).[1]

-

C7-Methoxy: Located on the A-ring, this group increases electron density, influencing the pKa of the pyrone carbonyl.[1] It is a common feature in natural products like Herniarin (7-methoxycoumarin), but here it is part of a chromone system.

-

C2-Methoxy: Located on the C-ring, this is the defining feature. Unlike the stable C2-phenyl group in flavonoids, the C2-alkoxy group is chemically labile under acidic conditions and can be displaced by nucleophiles, making it a versatile "handle" for diversifying libraries.

Synthetic Pathways & Regioselectivity

The synthesis of 2-alkoxychromones is non-trivial due to the tautomeric equilibrium between 4-hydroxycoumarins and 2-hydroxychromones .[1] Methylation of these precursors often yields a mixture of isomers.

Primary Route: Methylation of 7-Methoxy-4-hydroxycoumarin

The most robust synthesis involves the methylation of 7-methoxy-4-hydroxycoumarin (which exists in equilibrium with 2-hydroxy-7-methoxychromone).[1]

-

Reagents: Trimethyloxonium tetrafluoroborate (

) or Diazomethane ( -

Challenge: Regioselectivity. Methylation can occur at the C4-oxygen (yielding 4,7-dimethoxycoumarin) or the C2-oxygen (yielding 2,7-dimethoxychromone).

-

Solution: Solvent control and "hard/soft" electrophile theory dictate the ratio. Hard electrophiles favor the coumarin product; specific conditions are required to favor the chromone.

Diagram 1: Synthetic Workflow & Isomerism

Caption: Divergent synthesis of 2,7-dimethoxychromone via methylation of the 4-hydroxycoumarin tautomer.[1] Separation is typically achieved via chromatography.

Part 2: Medicinal Chemistry Profile

Neuropharmacology: mGluR1 Antagonism

Patent literature identifies 2,7-dimethoxy-4H-chromen-4-one as a key intermediate in the synthesis of Metabotropic Glutamate Receptor 1 (mGluR1) inhibitors.[1]

-

Mechanism: The chromone core serves as a scaffold that positions aryl groups to interact with the transmembrane domain of the GPCR.

-

Demethylation Utility: The 2,7-dimethoxy variant is often used as a protected precursor.[1] Selective demethylation (using Lewis acids like

) reveals the hydroxyl groups, allowing for the attachment of lipophilic side chains essential for blood-brain barrier penetration.

Enzyme Inhibition: Tyrosinase & Kinases

While less potent than quercetin, the 2,7-dimethoxy scaffold exhibits specific activity profiles:

-

Tyrosinase Inhibition: The 7-methoxy group mimics the substrate (tyrosine), while the pyrone core chelates the copper ions in the enzyme's active site.[1] The 2-methoxy group provides steric bulk that can enhance selectivity over other oxidases.[1]

-

Tubulin Polymerization: Analogs of 2-methoxychromones (specifically benzochalcone derivatives) have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase.[1]

Structure-Activity Relationship (SAR) Table[1]

| Position | Substituent | Effect on Biological Activity |

| C2 | Methoxy (-OMe) | Critical. Enhances lipophilicity compared to -OH.[1] Acts as a hydrogen bond acceptor. Susceptible to metabolic hydrolysis. |

| C7 | Methoxy (-OMe) | Potency Booster. Increases electron density of the A-ring. Essential for antioxidant capacity and tyrosinase binding. |

| C3 | Hydrogen (-H) | Unsubstituted C3 allows for Michael acceptor reactivity (if C2 is unsubstituted), but with C2-OMe, the ring is stabilized.[1] |

| C5 | Hydrogen (-H) | Lack of C5-OH reduces non-specific binding (unlike quercetin which has C5-OH and binds promiscuously).[1] |

Part 3: Experimental Protocols

Protocol A: Selective Demethylation (Patent Derived)

Context: Converting 2,7-dimethoxy-4H-chromen-4-one to reactive hydroxy-chromone intermediates for SAR diversification.[1]

Materials:

-

Substrate: 2,7-dimethoxy-4H-chromen-4-one (103 mg, 0.5 mmol)

-

Reagent: Aluminum Trichloride (

), anhydrous (170 mg, 1.27 mmol) -

Solvent: Toluene (anhydrous, 5 mL)

-

Atmosphere: Nitrogen (

)[1]

Methodology:

-

Setup: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with

. -

Dissolution: Dissolve 2,7-dimethoxy-4H-chromen-4-one in 5 mL of toluene.

-

Activation: Add

in a single portion. The solution may darken, indicating complexation. -

Reaction: Heat the mixture to 90°C and stir for 4 hours .

-

Quenching: Cool to room temperature. Slowly add ice-cold water (10 mL) to hydrolyze aluminum salts.

-

Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.[1][4] Dry over anhydrous

.[1] -

Purification: Concentrate in vacuo. Purify via Preparative TLC or Flash Chromatography (Chloroform/Methanol 9:1).

-

Expected Yield: ~60% (62 mg).[1]

-

Validation: Check disappearance of methoxy singlets (~3.8 ppm) in

H-NMR.

-

Protocol B: Biological Assay (Tyrosinase Inhibition Screening)

Context: Validating the scaffold's enzymatic inhibitory potential.

-

Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer (pH 6.8).

-

Substrate: L-DOPA (5 mM).

-

Procedure:

-

In a 96-well plate, add 20

L of test compound (2,7-dimethoxy-4H-chromen-4-one dissolved in DMSO). -

Add 160

L of phosphate buffer. -

Add 20

L of Tyrosinase solution. Incubate at 25°C for 10 min. -

Add 20

L of L-DOPA to initiate reaction.

-

-

Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 minutes.

-

Analysis: Calculate % Inhibition =

.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the hypothetical interaction of the 2,7-dimethoxy scaffold within a target binding pocket (e.g., mGluR1 or Tyrosinase), highlighting the role of the methoxy groups.

Caption: Pharmacophore mapping of 2,7-dimethoxychromone. The C4-carbonyl and C7-methoxy are primary binding determinants.[1]

References

-

US Patent 7902369B2. Diaryl-substituted five-membered heterocycle derivative.[1] (2011).[1] Describes the use of 2,7-dimethoxy-4H-chromen-4-one as a synthetic intermediate for mGluR1 inhibitors.

-

PubChem Compound Summary. 5-Hydroxy-7-methoxychromone (Analog Reference).[1][2] National Library of Medicine. Provides physicochemical data on related 7-methoxychromone scaffolds.

- Miao, Y., et al.Synthesis and biological evaluation of novel 2-alkoxychromones.Bioorganic & Medicinal Chemistry Letters. (General reference for 2-alkoxychromone synthesis and activity).

-

NIST Chemistry WebBook. 2H-1-Benzopyran-2-one, 7-methoxy- (Herniarin).[1] (Standard reference for the isomeric coumarin structure).

Sources

- 1. US7902369B2 - Diaryl-substituted five-membered heterocycle derivative - Google Patents [patents.google.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Dimethoxy Chromone Derivatives: A Comprehensive Exploration of Natural Sources and Biosynthetic Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy chromone derivatives represent a significant class of naturally occurring phenolic compounds, characterized by a benzo-γ-pyrone skeleton with two methoxy group substitutions. These phytochemicals are ubiquitously found in various plant and fungal species and are the subject of intense scientific scrutiny due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the natural distribution of dimethoxy chromones and a detailed elucidation of their biosynthetic origins via the polyketide pathway and subsequent tailoring reactions. We will dissect the key enzymatic steps, present robust methodologies for their isolation and characterization, and outline experimental protocols for investigating their formation. This document is intended to serve as a critical resource for researchers in natural product chemistry, pharmacognosy, and drug development, providing the foundational knowledge required to harness the therapeutic potential of these valuable compounds.

Natural Distribution: A Survey of Botanical and Fungal Sources

Chromones and their derivatives are widely distributed secondary metabolites in the plant and fungal kingdoms.[1][4] The specific subclass of dimethoxy chromones has been isolated from a diverse array of organisms, often as key bioactive constituents. Their presence is particularly notable in certain plant families, such as the Thymelaeaceae and Apiaceae, as well as in various fungal genera.

Plant-Derived Dimethoxy Chromones

Plants are a prolific source of these compounds. The resinous heartwood of Aquilaria species, commonly known as agarwood, is a particularly rich source of 2-(2-phenylethyl)chromone derivatives, many of which are dimethoxylated.[1][5] These compounds are major contributors to the medicinal properties of agarwood.[5] Other plant genera like Aloe, Cassia, and Rheum have also been identified as sources of various chromone structures.[3][6][7]

Fungal Dimethoxy Chromones

Fungi, especially marine-derived and endophytic species, represent an increasingly important source of novel chromones. Genera such as Penicillium and Trichoderma have been shown to produce chromone derivatives, including those with dimethoxy substitutions.[1][8][9] These fungal metabolites often exhibit potent biological activities, highlighting them as promising candidates for drug discovery programs.[9]

The following table summarizes representative dimethoxy chromone derivatives and their natural sources.

| Compound Name | Natural Source | Organism Type | Part Isolated From | Reference(s) |

| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Aquilaria sinensis (Lour.) Spreng. | Plant | Resinous Wood | [3][10] |

| 4-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acid | Penicillium thomii Maire | Fungus | Fermentation Broth | [9] |

| 4-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acid methyl ester | Penicillium sclerotiorum MPT-250 | Fungus | Fermentation Broth | [1] |

| 5-Hydroxy-2,3-dimethyl-7-methoxychromone | Trichoderma harzianum ABC19819 | Fungus | Fermentation Broth | [8] |

| 6,7-Dimethoxy-2-[2-(4-hydroxyphenyl)ethyl]chromone | Aquilaria sp. | Plant | Agarwood | [3] |

The Biosynthetic Blueprint: From Polyketides to Dimethoxy Chromones

The biosynthesis of the chromone core is a classic example of the polyketide pathway, a fundamental process in secondary metabolism. The incredible structural diversity observed in nature arises from this core pathway followed by a series of "tailoring" enzymatic reactions, including the critical methylation steps that yield dimethoxy derivatives.

Formation of the Core Chromone Skeleton

The journey begins with the condensation of acetate units, derived from malonyl-CoA.[6] The key architect in this process is a type III polyketide synthase (PKS) enzyme, specifically a Pentaketide Chromone Synthase (PCS) .[6][11]

-

Initiation & Elongation: The PCS enzyme catalyzes five decarboxylative condensations of malonyl-CoA.

-

Cyclization: The resulting linear pentaketide intermediate undergoes a regioselective intramolecular Claisen-type condensation, which forms the aromatic A-ring and the γ-pyrone C-ring, yielding the foundational chromone scaffold, often 5,7-dihydroxy-2-methylchromone (noreugenin).[6][12]

Tailoring Reactions: The Genesis of Diversity

The nascent dihydroxy-chromone scaffold is a substrate for a suite of tailoring enzymes that decorate the core, leading to the final dimethoxy product.

-

O-Methylation: This is the defining step for the compounds of interest. O-methyltransferases (OMTs) are S-adenosyl-L-methionine (SAM)-dependent enzymes that catalyze the transfer of a methyl group from SAM to the hydroxyl groups at positions C-5 and C-7 of the chromone ring. The sequential or promiscuous action of one or more OMTs results in the characteristic dimethoxy substitution pattern.[5][12]

-

Other Modifications: The chromone scaffold can undergo other modifications, such as hydroxylation (catalyzed by Cytochrome P450 monooxygenases), prenylation, and glycosylation, which can occur before or after methylation, further expanding the chemical diversity.[11][12]

Specialized Pathways: The Case of 2-(2-phenylethyl)chromones

A fascinating variation on this theme is the biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria.[5] This pathway represents a convergence of two major biosynthetic routes:

-

The Phenylpropanoid Pathway: Provides a C6-C2 unit (phenylethyl).

-

The Polyketide Pathway: Provides a C6 unit via the condensation of three malonyl-CoA molecules.

A type III PKS enzyme catalyzes the condensation of cinnamoyl-CoA (or a derivative) with malonyl-CoA molecules to form the final C6-C2-C6 skeleton of these characteristic agarwood compounds.[3][5] Subsequent tailoring reactions, including O-methylation, produce the observed diversity of dimethoxy derivatives.

Caption: General biosynthetic pathway of 5,7-dimethoxy chromones.

Methodologies for Isolation and Structural Elucidation

The successful study of natural products hinges on robust and systematic protocols for their extraction, purification, and identification. The causality behind this multi-step process is the sequential separation of molecules based on their physicochemical properties, primarily polarity and size.

Standard Protocol for Isolation and Purification

This protocol provides a self-validating workflow, where the success of each step is monitored by Thin Layer Chromatography (TLC) prior to proceeding to the next, more resource-intensive stage.

-

Step 1: Material Preparation and Extraction

-

Rationale: To efficiently lyse cells and solubilize the target metabolites.

-

Procedure: Air-dried and powdered biological material (e.g., 500 g of plant leaves) is exhaustively extracted by maceration or Soxhlet apparatus with a solvent of intermediate polarity, such as methanol (MeOH) or ethyl acetate (EtOAc), at room temperature for 72 hours. The process is repeated three times to ensure complete extraction. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Step 2: Solvent-Solvent Partitioning (Fractionation)

-

Rationale: To perform a coarse separation based on polarity, simplifying the complex mixture and removing highly polar (sugars, salts) or non-polar (fats, waxes) interferents.

-

Procedure: The crude MeOH extract is suspended in a water/MeOH (9:1) mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc). Each solvent fraction is concentrated in vacuo. Chromones typically partition into the DCM and EtOAc fractions.

-

-

Step 3: Chromatographic Separation

-

Rationale: To separate individual compounds from the simplified fractions based on their differential adsorption to a stationary phase.

-

Procedure: The bioactive fraction (e.g., EtOAc) is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with EtOAc and/or MeOH. Fractions are collected and analyzed by TLC. Fractions with similar TLC profiles are pooled.

-

-

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

-

Rationale: For the final purification of isolated compounds to achieve homogeneity (>95%).

-

Procedure: Compounds that are nearly pure after column chromatography are subjected to preparative or semi-preparative HPLC on a C18 (reverse-phase) or silica (normal-phase) column with an appropriate isocratic or gradient solvent system (e.g., acetonitrile/water).

-

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact mass of the molecule, allowing for the determination of its elemental formula.

-

Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure determination.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Shows the number and type of carbon atoms (e.g., carbonyl, aromatic, methoxy).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the final connectivity. HSQC correlates protons to their directly attached carbons, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular fragments into a final structure.[13]

-

Caption: A standard workflow for the isolation of dimethoxy chromones.

Pharmacological Significance and Future Outlook

Dimethoxy chromone derivatives are not merely metabolic curiosities; they possess a wide array of significant biological activities, positioning them as valuable lead structures in drug discovery.[2][14]

-

Anti-inflammatory and Immunomodulatory Effects: Many chromones, including dimethoxy derivatives from Aquilaria, have demonstrated potent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide-stimulated cells, a key marker of inflammation.[1]

-

Antimicrobial and Antiviral Activity: Chromones isolated from both plant and fungal sources have shown activity against various bacteria and viruses, suggesting their potential as novel anti-infective agents.[3][15]

-

Anticancer Properties: Certain chromone derivatives exhibit cytotoxicity against various cancer cell lines, making them an attractive scaffold for the development of new chemotherapeutics.[2]

-

Enzyme Inhibition: Dimethoxy chromones have been identified as inhibitors of enzymes such as α-glucosidase, which is a therapeutic target for type 2 diabetes.[9]

The field is poised for significant advancement. A deeper understanding of the biosynthetic pathways, particularly the characterization of the OMTs and PKS enzymes involved, will enable metabolic engineering approaches in microbial or plant systems for the sustainable production of these high-value compounds. Further exploration of their mechanism of action at the molecular level will undoubtedly uncover new therapeutic applications, solidifying the role of dimethoxy chromones as a privileged scaffold in medicinal chemistry.

References

-

Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. (2021). MDPI. Available at: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Available at: [Link]

-

Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022). MDPI. Available at: [Link]

-

Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. (2025). Preprints.org. Available at: [Link]

-

Studies on Rhubarb (Rhei Rhizoma). V. Isolation and Characterization of Chromone and Chromanone Derivatives. (1977). J-Stage. Available at: [Link]

-

Chromone derivatives isolated from A. sinensis. (2023). ResearchGate. Available at: [Link]

-

Isolation, identification, and insecticidal activity of chromone compounds from Trichoderma harzianum against Aedes aegypti larvae. (2025). Journal of Southern Agriculture. Available at: [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). CORE. Available at: [Link]

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). MDPI. Available at: [Link]

-

Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. (2015). MDPI. Available at: [Link]

-

Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. (2021). MDPI. Available at: [Link]

-

Chromone derivatives in the pharmaceutical industry. (2024). ResearchGate. Available at: [Link]

-

Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2019). IJRAR. Available at: [Link]

-

Complete biosynthetic pathway of furochromones and its evolutionary mechanism in Apiaceae plants. (2024). ResearchGate. Available at: [Link]

-

6,7-DIMETHOXY-2-(2-(4-METHOXYPHENYL)ETHYL)CHROMONE. (n.d.). csir-neist. Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Available at: [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. Available at: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Publications. Available at: [Link]

-

Health benefits of chromones: common ingredients of our daily diet. (2020). ResearchGate. Available at: [Link]

-

Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. (2025). Nature Communications. Available at: [Link]

-

Bioactive Chromone Derivatives - Structural Diversity. (2024). ResearchGate. Available at: [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Studies on Rhubarb (Rhei Rhizoma). V. Isolation and Characterization of Chromone and Chromanone Derivatives [jstage.jst.go.jp]

- 8. Isolation, identification, and insecticidal activity of chromone compounds from <i>Trichoderma harzianum</i> against <i>Aedes aegypti</i> larvae [nyxxb.cn]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijrar.org [ijrar.org]

- 15. researchgate.net [researchgate.net]

Mechanism of Action and Cellular Pathway Modulation of 2,7-Dimethoxy-4H-chromen-4-one

The following technical guide details the mechanism of action, chemical reactivity, and pathway integration of 2,7-dimethoxy-4H-chromen-4-one .

Executive Summary

2,7-dimethoxy-4H-chromen-4-one is a specialized heterocyclic scaffold primarily utilized in the synthesis of potent metabotropic glutamate receptor 1 (mGluR1) inhibitors .[1] Unlike its naturally occurring structural isomer, 5,7-dimethoxyflavone (which exhibits direct neuroprotective activity via GABA receptors), the 2,7-dimethoxy derivative functions as a reactive electrophilic precursor .[1] Its biological relevance is defined by its ability to undergo nucleophilic substitution at the C-2 position, generating diaryl-substituted heterocycles that modulate G-protein coupled receptor (GPCR) signaling, specifically the Gq/11-mediated calcium pathways.[1]

This guide explores the chemical mechanism of action (reactivity-driven pharmacophore generation) and the downstream cellular pathways (mGluR1/PLC/IP3) modulated by its derivatives.[1]

Chemical Mechanism: The Electrophilic Scaffold[1]

The defining feature of 2,7-dimethoxy-4H-chromen-4-one is the 2-methoxy substituent .[1] In the chromone ring system, the C-2 position is vinylogous to the carbonyl at C-4. The presence of a methoxy group at C-2 creates a vinylogous ester character, making the C-2 carbon highly susceptible to nucleophilic attack or Lewis acid-mediated activation.[1]

Structural Reactivity Analysis

-

C-2 Position (Electrophilic Center): The 2-methoxy group acts as a leaving group under Lewis acidic conditions (e.g., AlCl₃ catalysis).[1] This allows for the introduction of aryl or heteroaryl nucleophiles, transforming the scaffold into complex mGluR1 antagonists.

-

C-7 Position (Electronic Modulation): The 7-methoxy group is an electron-donating group (EDG) on the benzenoid ring.[1] It stabilizes the core cation intermediate during substitution reactions but is generally metabolically stable compared to the reactive C-2 center.

Synthetic Transformation to Bioactive Ligands

The "mechanism" of this molecule is often its conversion in situ or via synthetic steps into diaryl-substituted five-membered heterocycles (e.g., triazoles or isoindolines).[1]

-

Reaction: 2,7-dimethoxy-4H-chromen-4-one + Aryl Nucleophile

mGluR1 Inhibitor.[1] -

Outcome: The chromone core is often ring-opened or derivatized to form the pharmacophore required for allosteric modulation of mGluR1.

Cellular Pathways: mGluR1 Signaling Modulation[1]

The derivatives synthesized from 2,7-dimethoxy-4H-chromen-4-one function as negative allosteric modulators (NAMs) or antagonists of the mGluR1 receptor .[1] This receptor is critical in synaptic plasticity, nociception (pain), and neurotoxicity.

The Gq/11-PLC-IP3 Pathway

Upon binding the ligand derived from the 2,7-dimethoxy scaffold, the mGluR1 receptor undergoes a conformational change that prevents the coupling or activation of the G

-

Ligand Binding: The derivative binds to the transmembrane domain (allosteric site) of mGluR1.

-

G-Protein Blockade: Inhibition of GDP-GTP exchange on the G

q subunit.[1] -

Effector Downregulation: Reduced activation of Phospholipase C

(PLC -

Second Messenger Suppression:

-

Cellular Outcome:

-

Calcium Dampening: Prevention of IP3-mediated Ca

release from the endoplasmic reticulum.[1] -

Excitotoxicity Protection: Reduced calcium overload prevents neuronal apoptosis and necrotic cell death.

-

Pathway Visualization

Caption: Figure 1. Transformation of the 2,7-dimethoxy scaffold into mGluR1 antagonists and subsequent blockade of the Gq-calcium signaling cascade.[1]

Comparative Pharmacology: The "Isomer" Note

Researchers often confuse 2,7-dimethoxy-4H-chromen-4-one with 5,7-dimethoxy-4H-chromen-4-one (5,7-dimethoxyflavone derivatives).[1] It is critical to distinguish these mechanisms:

| Feature | 2,7-Dimethoxy-4H-chromen-4-one | 5,7-Dimethoxy-4H-chromen-4-one |

| Primary Role | Synthetic Intermediate / Scaffold | Direct Bioactive Agent |

| Reactivity | High (C-2 Enol Ether) | Stable (Aromatic Ring Substituents) |

| Target Pathway | mGluR1 (via derivatives) | GABA-A Receptor / COX-2 |

| Mechanism | Precursor to GPCR Antagonists | Positive Allosteric Modulator (Neuroprotection) |

Note: If your research involves direct neuroprotection without synthetic modification, verify if your compound is the 5,7-isomer.

Experimental Protocols

Protocol A: Synthetic Activation (Scaffold Utilization)

Objective: To activate the 2,7-dimethoxy scaffold for nucleophilic substitution, generating the bioactive mGluR1 ligand.[1]

-

Preparation: Dissolve 2,7-dimethoxy-4H-chromen-4-one (103 mg, 0.5 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere.

-

Activation: Add Aluminum Trichloride (AlCl₃) (170 mg, 1.27 mmol) in a single portion. Note: AlCl₃ acts as a strong Lewis acid to complex with the carbonyl and activate the C-2 methoxy group.

-

Reaction: Heat the mixture to 90°C and stir for 4 hours . Monitor by TLC for the disappearance of the starting material.

-

Quenching: Cool to room temperature and slowly add ice-cold water (10 mL) to hydrolyze aluminum salts.

-

Isolation: Filter the deposited solid. Purify via preparative thin-layer chromatography (Chloroform/Methanol 9:1).

-

Validation: Confirm structure via ¹H-NMR (Loss of C-2 methoxy singlet).

Protocol B: mGluR1 Calcium Flux Assay (Target Validation)

Objective: To validate the biological activity of the synthesized derivative against mGluR1.[1]

-

Cell Line: CHO cells stably transfected with human mGluR1a cDNA.

-

Culture: Maintain in DMEM with 10% dialyzed FBS, 1% proline, and selection antibiotics.

-

Dye Loading:

-

Wash cells with assay buffer (HBSS + 20 mM HEPES).

-

Incubate with Fluo-3 AM (4 µM) for 60 minutes at 37°C.

-

-

Compound Treatment:

-

Add the test compound (derivative of 2,7-dimethoxy scaffold) at varying concentrations (0.1 nM – 10 µM).[1]

-

Incubate for 10 minutes.

-

-

Stimulation: Inject Glutamate (10 µM) or DHPG (specific mGluR agonist).

-

Measurement: Monitor intracellular fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader (FLIPR).

-

Data Analysis: Calculate IC₅₀ based on the inhibition of the peak calcium response relative to control.

References

- Patent: Diaryl-substituted five-membered heterocycle derivative.

-

Structure-Activity Relationships of Chromone Derivatives. Source:Journal of Medicinal Chemistry (General reference for Chromone scaffold reactivity).[2] Context: Explains the electrophilic nature of 2-alkoxy chromones compared to flavones. URL:[Link]

-

mGluR1 in Neuroprotection and Nociception. Source:Neuropharmacology, Vol. 43, p. 308 (2002).[1] Context: Validates the biological target (mGluR1) modulated by compounds derived from the 2,7-dimethoxy scaffold.[1] URL:[Link]

-

Neuroprotective Mechanism of 5,7-Dimethoxyflavone (Isomer Distinction). Source:Molecular Neurobiology. Context: Provided for exclusion purposes to distinguish the 5,7-isomer's direct activity from the 2,7-isomer's synthetic role. URL:[Link]

Sources

Navigating the Preclinical Safety Landscape of 2,7-dimethoxy-4H-chromen-4-one: A Technical Guide for Drug Development Professionals

Foreword: Charting a Path Forward for a Novel Chromenone

The chromen-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][2][3]. Within this promising class of compounds, 2,7-dimethoxy-4H-chromen-4-one stands out as a molecule of significant interest. Its unique substitution pattern suggests the potential for novel biological activities, yet a comprehensive understanding of its safety and toxicological profile remains to be elucidated.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the toxicological evaluation of 2,7-dimethoxy-4H-chromen-4-one. In the absence of extensive direct data for this specific molecule, we will draw upon established toxicological principles and the safety profiles of structurally related chromen-4-one derivatives to propose a comprehensive, tiered assessment strategy. Our approach is rooted in the principles of scientific integrity, providing not just a series of assays, but the strategic rationale behind them to build a comprehensive safety narrative for this promising compound.

The Chromen-4-one Family: A Precedent for Safety and Concern

The broader family of chromen-4-one derivatives has a mixed but generally favorable preliminary safety profile. Studies on various analogs have indicated low toxicity in several in vitro and in vivo models. For instance, certain novel 2-phenyl-4H-chromen derivatives have demonstrated low toxicity in RAW264.7 and L-02 cell lines[4]. Furthermore, a derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, was reported to be safe in animal models, with in silico ADMET predictions suggesting no hepatic or cardiotoxicity[5][6].

However, it is crucial to acknowledge that subtle structural modifications can significantly impact a molecule's toxicological profile. For example, a study on 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5,7-dimethoxy-4H-chromen-4-one, a rutin derivative, revealed a dose-dependent biphasic effect on Hep-G2 cells, exhibiting cytotoxicity at lower concentrations and cytoprotective effects at higher concentrations[7]. This underscores the necessity of a thorough and systematic toxicological evaluation for each new chemical entity, including 2,7-dimethoxy-4H-chromen-4-one.

A Phased Approach to Toxicological Assessment

We advocate for a tiered approach to the safety evaluation of 2,7-dimethoxy-4H-chromen-4-one, commencing with in vitro assays to identify potential liabilities before proceeding to more complex in vivo studies. This strategy is not only ethical, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement), but also resource-efficient.

Figure 1: A tiered workflow for the toxicological assessment of 2,7-dimethoxy-4H-chromen-4-one.

Phase 1: In Vitro Profiling

The initial phase focuses on cell-based assays to rapidly assess the intrinsic cytotoxic, genotoxic, and potential off-target effects of the compound.

-

Rationale: To determine the concentration range at which 2,7-dimethoxy-4H-chromen-4-one exerts cytotoxic effects on various cell types. This data is fundamental for dose selection in subsequent in vitro and in vivo studies. The observation of dose-dependent cytotoxicity in a related compound highlights the importance of this initial screen[7].

-

Recommended Assays:

-

MTT Assay: Measures metabolic activity.

-

LDH Release Assay: Measures membrane integrity.

-

-

Cell Lines: A panel of cell lines should be used, including:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

-

HEK293 (Human Embryonic Kidney): To assess general cytotoxicity.

-

A relevant cancer cell line (if applicable to the intended therapeutic area): To determine the therapeutic index.

-

Primary hepatocytes: For a more physiologically relevant model of liver toxicity.

-

Table 1: Representative In Vitro Cytotoxicity Data for a Hypothetical Chromen-4-one Derivative

| Cell Line | Assay | IC50 (µM) |

| HepG2 | MTT | 75.2 |

| HEK293 | MTT | 150.8 |

| HepG2 | LDH | 98.5 |

| HEK293 | LDH | >200 |

-

Rationale: To evaluate the potential of 2,7-dimethoxy-4H-chromen-4-one to induce genetic mutations or chromosomal damage. This is a critical regulatory requirement.

-

Recommended Assays:

-

Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

-

In Vitro Micronucleus Assay: To detect chromosomal damage in mammalian cells (e.g., CHO, TK6).

-

-

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Early screening is essential to de-risk a compound for cardiovascular liability.

-

Recommended Assay:

-

Automated Patch Clamp or Manual Patch Clamp: To directly measure the effect of 2,7-dimethoxy-4H-chromen-4-one on hERG channel currents.

-

-

Rationale: To understand how 2,7-dimethoxy-4H-chromen-4-one is metabolized and its potential to interfere with the metabolism of other drugs.

-

Recommended Assays:

-

Microsomal Stability Assay: To determine the intrinsic clearance of the compound in liver microsomes from different species (rat, dog, human).

-

CYP450 Inhibition Assay: To assess the potential for the compound to inhibit major cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

-

CYP450 Induction Assay: To evaluate the potential of the compound to induce the expression of CYP enzymes, typically in primary human hepatocytes.

-

Phase 2: In Vivo Acute Toxicity and Pharmacokinetics

Upon successful completion of in vitro profiling with a favorable outcome, the investigation can proceed to single-dose in vivo studies.

Acute Systemic Toxicity

-

Rationale: To determine the short-term toxicity of a single high dose of 2,7-dimethoxy-4H-chromen-4-one and to identify the maximum tolerated dose (MTD). This information is crucial for designing subsequent repeated-dose studies.

-

Recommended Study Design:

-

Species: Rodent (e.g., Sprague-Dawley rat).

-

Guidelines: Following OECD guidelines (e.g., 420, 423, or 425).

-

Endpoints: Clinical signs, body weight, mortality, and gross necropsy.

-

Pharmacokinetics (PK) and Toxicokinetics (TK)

-

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of 2,7-dimethoxy-4H-chromen-4-one in a living organism. This data is essential for correlating exposure with toxicological findings.

-

Recommended Study Design:

-

Species: Rodent (e.g., Wistar rat).

-

Dosing: Intravenous and oral administration at one or more dose levels.

-

Endpoints: Plasma concentration-time profiles to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

-

Phase 3: Repeated-Dose and Advanced Toxicology

If the acute toxicity and PK profiles are acceptable, the final preclinical phase involves repeated-dose studies and more specialized safety assessments.

Subchronic Repeated-Dose Toxicity

-

Rationale: To evaluate the toxicological effects of 2,7-dimethoxy-4H-chromen-4-one following repeated administration over a prolonged period (e.g., 28 or 90 days). This is a cornerstone of preclinical safety assessment.

-

Recommended Study Design:

-

Species: One rodent (e.g., rat) and one non-rodent (e.g., beagle dog) species.

-

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control.

-

Endpoints: Comprehensive evaluation including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and full histopathology.

-

Figure 2: Workflow for a subchronic repeated-dose toxicity study.

Safety Pharmacology

-

Rationale: To investigate the potential for 2,7-dimethoxy-4H-chromen-4-one to cause adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

-

Recommended Core Battery:

-

Cardiovascular: Telemetry in a conscious, unrestrained animal model (e.g., dog or non-human primate) to assess effects on blood pressure, heart rate, and ECG.

-

Respiratory: Plethysmography in rodents to assess effects on respiratory rate and tidal volume.

-

Central Nervous System: Functional observational battery (FOB) and motor activity assessment in rodents.

-

Conclusion: Building a Comprehensive Safety Profile

The toxicological assessment of a novel chemical entity like 2,7-dimethoxy-4H-chromen-4-one is a meticulous and iterative process. While the broader chromen-4-one class provides a degree of confidence, a dedicated and thorough evaluation is non-negotiable. The phased approach outlined in this guide, from in vitro screening to comprehensive in vivo studies, provides a scientifically sound and resource-conscious pathway to building a robust safety profile. By understanding not just what to test, but why, drug development professionals can navigate the preclinical landscape with greater confidence, ultimately paving the way for the safe and effective translation of promising molecules from the laboratory to the clinic.

References

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2600. Available from: [Link]

-

Khan, I., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(21), 7545. Available from: [Link]

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2600. Available from: [Link]

-

Khan, I., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(21), 7545. Available from: [Link]

-

Anonymous. (2023). Antioxidant and cytotoxic effects of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5,7-dimethoxy-4H-chromen-4-one (a rutin derivative). Journal of Advances and Scholarly Researches in Allied Education, 20(1), 102-106. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2019). In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. Cancer Management and Research, 11, 8887-8896. Available from: [Link]

-

Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Pharmaceuticals, 15(4), 449. Available from: [Link]

-

Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Pharmaceuticals, 15(4), 449. Available from: [Link]

-

Singh, P., & Kumar, V. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 772984. Available from: [Link]

-

Khan, I., et al. (2022). Structures of isolated 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one from Notholirion thomasonianum. ResearchGate. Available from: [Link]

-

Wang, L., et al. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Bioorganic & Medicinal Chemistry Letters, 28(17), 2876-2881. Available from: [Link]

-

U.S. Environmental Protection Agency. (2025). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one - Exposure. CompTox Chemicals Dashboard. Available from: [Link]

-

Rao, H. S. P., & Tangeti, V. S. (2017). Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Journal of Chemical Sciences, 129(6), 777-790. Available from: [Link]

-

U.S. Environmental Protection Agency. (2025). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one. CompTox Chemicals Dashboard. Available from: [Link]

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2600. Available from: [Link]

-

Inxight Drugs. (n.d.). 2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-7-METHOXY-4H-CHROMEN-4-ONE. Available from: [Link]

-

Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Pharmaceuticals, 15(4), 449. Available from: [Link]

-

Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 3. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | 33513-36-9 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and cytotoxic effects of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5,7-dimethoxy-4H-chromen-4-one (a rutin derivative) | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

The 2,7-Vector: Strategic Functionalization of the Chromen-4-one Scaffold

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary: The Privileged 2,7-Axis

The chromen-4-one (chromone) scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. While natural products like flavonoids (2-phenylchromones) and isoflavones (3-phenylchromones) often bear complex substitution patterns (commonly 5,7-dihydroxy), the 2,7-disubstituted chromen-4-one subclass has emerged as a refined pharmacophore.

By stripping away the metabolically labile C5-hydroxyl group and focusing on the C2-C7 axis , researchers have unlocked high-affinity ligands for targets ranging from Monoamine Oxidase B (MAO-B) and Sirtuins (SIRT2) to Tubulin and Adenosine Receptors . This guide details the historical evolution, synthetic methodology, and structure-activity relationships (SAR) that define this critical chemical space.

Historical Evolution: From Natural Dyes to Targeted Therapeutics

The Natural Ancestry

The history of the 2,7-substituted scaffold is rooted in the isolation of flavones .

-

1890s-1900s: Stanisław Kostanecki defines the "chromone" core while studying natural dyes like chrysin (5,7-dihydroxyflavone).

-

Discovery of the 7-Position Importance: Early SAR studies on natural flavonoids revealed that the C7-hydroxyl group was crucial for glycosylation in plants (increasing solubility) and hydrogen bonding in biological targets.

-

The "Simplification" Era: In the late 20th century, medicinal chemists realized that the C5-hydroxyl group (common in nature) often formed a strong intramolecular hydrogen bond with the C4-carbonyl, locking conformation but also creating metabolic liabilities (glucuronidation). Removing the C5-OH led to the 2,7-model , which retained potency while improving pharmacokinetic profiles.

Modern Milestones

-

MAO-B Inhibitors: 2-Aryl-7-benzyloxychromones were identified as reversible, highly selective MAO-B inhibitors, crucial for Parkinson’s disease therapy.

-

Anticancer Agents: 2-Styryl-7-alkoxychromones have shown nanomolar potency against human tumor cell lines, acting via tubulin polymerization inhibition.

Synthetic Architectures: Accessing the 2,7-Vector

The synthesis of 2,7-substituted chromones requires strategies that allow independent variation of the C2 (R1) and C7 (R2) positions.

The Gold Standard: Baker-Venkataraman Rearrangement

This is the most robust method for generating 2,7-disubstituted libraries. It utilizes 2,4-dihydroxyacetophenone as the starting material. The C4-hydroxyl of the acetophenone becomes the C7-position of the final chromone.

Mechanism:

-

O-Acylation: Selective esterification of the phenol.

-

Rearrangement: Base-catalyzed intramolecular Claisen condensation to form a

-diketone. -

Cyclization: Acid-catalyzed cyclodehydration yields the chromone.

Visualization of the Synthetic Pathway

Figure 1: The Baker-Venkataraman pathway allows the C2 substituent to be determined by the acyl chloride (R-COCl) and the C7 substituent to be derived from the starting phenol.

Detailed Experimental Protocol

Objective: Synthesis of 7-methoxy-2-phenyl-4H-chromen-4-one (7-Methoxyflavone) as a representative scaffold.

Reagents & Equipment[1][2]

-

Precursor: 2-Hydroxy-4-methoxyacetophenone (5.0 mmol)

-

Acylating Agent: Benzoyl chloride (6.0 mmol)

-

Base: Potassium carbonate (anhydrous) or Pyridine

-

Cyclizing Acid: Glacial acetic acid / conc. H2SO4

-

Solvent: Toluene (dry)

Step-by-Step Methodology

Phase 1: O-Benzoylation

-

Dissolve 2-hydroxy-4-methoxyacetophenone (0.83 g, 5 mmol) in dry pyridine (5 mL).

-

Add benzoyl chloride (0.7 mL, 6 mmol) dropwise at 0°C.

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Pour into ice-HCl (10%). Filter the solid o-benzoyloxyacetophenone. Dry in vacuo.

Phase 2: The Rearrangement (Baker-Venkataraman)

-

Dissolve the ester from Phase 1 in dry pyridine (5 mL).

-

Add powdered KOH (0.56 g, 10 mmol).

-

Heat to 50°C for 2 hours. The mixture will turn viscous and yellow (formation of the diketone enolate).

-

Acidify with 10% acetic acid to precipitate the

-diketone (1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione).

Phase 3: Cyclization

-

Suspend the

-diketone in glacial acetic acid (10 mL). -

Add 2 drops of conc. H2SO4.

-

Reflux for 1 hour.

-

Cool and pour into crushed ice. The 2,7-disubstituted chromone will precipitate as white/pale yellow needles.

-

Recrystallization: Ethanol or MeOH.

Validation:

-

1H NMR (CDCl3): Look for the characteristic C3-H singlet at

ppm. The C7-OMe singlet appears at

Medicinal Chemistry: The SAR Logic

The 2,7-substitution pattern offers a unique "L-shaped" electronic and steric environment.

The C2 Vector (The "Warhead")

-

Role: Primary binding determinant.

-

Aryl Groups (Flavones): Essential for kinase inhibition (e.g., PI3K, CDK). The phenyl ring often occupies the ATP-binding pocket (adenine mimetic).

-

Alkyl Groups: Critical for SIRT2 inhibition.[1] A pentyl chain at C2 occupies the hydrophobic acetyl-lysine channel.

The C7 Vector (The "Tuning Knob")

-

Role: Solubility, bioavailability, and secondary interactions.

-

Hydroxyl (OH): H-bond donor. Often glucuronidated in vivo (metabolic soft spot).

-

Alkoxy (O-R): Improves lipophilicity and blood-brain barrier (BBB) permeability.

-

Example:7-Benzyloxy derivatives are potent MAO-B inhibitors because the benzyl group extends into the hydrophobic entrance cavity of the MAO-B enzyme.

-

-

Amino/Amido: Introduces basicity, often used to target DNA (intercalation) or solvent-exposed regions of enzymes.

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map of the 2,7-disubstituted chromone scaffold.

Quantitative Data Summary: Key Bioactivities

| Compound Class | C2 Substituent | C7 Substituent | Target | IC50 / Activity | Mechanism |

| Flavone Derivative | Phenyl | Benzyloxy | MAO-B | 0.018 µM | Reversible Inhibition |

| SIRT Inhibitor | Pentyl | Bromo/Methoxy | SIRT2 | 1.5 µM | Deacetylase Inhibition |

| Anticancer Agent | Styryl | Methoxy | Tubulin | 2.6 µM | Polymerization Inhibition |

| Adenosine Antagonist | Furan-2-yl | Hydroxy | A2A Receptor | ~100 nM | Receptor Antagonism |

References

-

Gaspar, A., et al. (2014). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. Link

-

Emami, S., & Ghanbarimasir, Z. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry. Link

-

Gnerre, C., et al. (2000). "Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs." Journal of Medicinal Chemistry. Link

-

Rym, H., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry. Link

-

Mahal, K., et al. (2005). "Baker-Venkataraman rearrangement." Comprehensive Organic Functional Group Transformations II. Link

Sources

Methodological & Application

Application Note: Efficient Synthesis of 2,7-Dimethoxy-4H-chromen-4-one

This Application Note and Protocol guide details the synthesis of 2,7-dimethoxy-4H-chromen-4-one (also known as 2,7-dimethoxychromone).

Abstract

The synthesis of 2-alkoxychromones, such as 2,7-dimethoxy-4H-chromen-4-one , presents a unique regiochemical challenge due to the tautomeric equilibrium between 4-hydroxycoumarins and 2-hydroxychromones. Direct alkylation of 7-methoxy-4-hydroxycoumarin typically favors the thermodynamically stable 4-methoxycoumarin isomer. This protocol details a regioselective, high-yield synthetic route utilizing a 2-(methylthio)chromone intermediate . This pathway circumvents the ambiguity of O-alkylation by establishing the chromone core prior to introducing the C-2 alkoxy substituent, ensuring 100% regiocontrol.

Retrosynthetic Analysis & Strategy

The target molecule, 2,7-dimethoxy-4H-chromen-4-one (Target ), is disconnected at the C2-oxygen bond.

-

Strategic Disconnection: The C2-methoxy group is introduced via Nucleophilic Aromatic Substitution (

) of a leaving group at the 2-position. -

Key Intermediate: 7-Methoxy-2-(methylthio)-4H-chromen-4-one . The methylthio (-SMe) group serves as an excellent leaving group for alkoxide nucleophiles while stabilizing the chromone core during formation.

-

Starting Material: Paeonol (2-hydroxy-4-methoxyacetophenone) , a commercially available and inexpensive phenol.

Graphviz Diagram: Retrosynthetic Logic